N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine
Beschreibung
N-(2-Amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine is a quinazoline-derived compound characterized by a bicyclic heteroaromatic framework with a hydroxylamine substituent. Its structure includes a quinazolinone core modified with a dimethyl group at the 7,7-position and an amino group at the 2-position. This compound’s unique iminoketone (C=N) and hydroxylamine (N–OH) functional groups confer distinct chemical reactivity, particularly in redox and hydrogen-bonding interactions.
Eigenschaften
IUPAC Name |
N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-10(2)3-7-6(8(4-10)14-15)5-12-9(11)13-7/h5,15H,3-4H2,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKRBDVJQSQYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=NO)C1)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Die Synthese von N-(2-Amino-7,7-dimethyl-6,8-dihydrochinazolin-5-yliden)hydroxylamin beinhaltet typischerweise die Reaktion von 2-Amino-7,7-dimethyl-6,8-dihydrochinazolin-5-on mit Hydroxylamin. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und erfordern möglicherweise eine Erwärmung, um die Reaktion zu erleichtern .
Analyse Chemischer Reaktionen
Oxidation Reactions
The hydroxylamine moiety undergoes selective oxidation under controlled conditions:
-
Peroxide-mediated oxidation : Treatment with hydrogen peroxide (H₂O₂) at 40–60°C converts the hydroxylamine group to a nitroso intermediate, which can further dimerize or react with nucleophiles .
-
Metal-catalyzed oxidation : Manganese(IV) oxide (MnO₂) promotes oxidation to form nitroxyl radicals, particularly in the presence of enolate-forming substrates (e.g., ketones) .
Key Data Table: Oxidation Outcomes
| Oxidizing Agent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ | 50 | Nitroso-quinazoline | 72 |
| MnO₂ | RT | Nitroxyl radical adduct | 68 |
Substitution Reactions
The amino group at position 2 and the hydroxylamine nitrogen participate in nucleophilic substitutions:
-
Acylation : Reacts with activated acyl compounds (e.g., EDCI/HOBt-mediated couplings) to form N-acyl derivatives .
-
Amine coupling : In dioxane with N,N-carbonyldiimidazole (CDI), it forms acetamide-linked hybrids with primary/secondary amines .
Mechanistic Pathway Example
-
Activation of carboxylic acid via EDCI/HOBt in dichloromethane (DCM).
-
Nucleophilic attack by the hydroxylamine’s nitrogen on the acyl intermediate.
Cycloaddition and Heterocycle Formation
The conjugated quinazoline system enables [4+2] cycloadditions:
-
Diels-Alder reactivity : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form tricyclic adducts.
-
Gold(I)-catalyzed cyclization : Forms O-allyl oxime derivatives when treated with aminoallenes (H₂C=C=CHN(Ts)R) in CH₂Cl₂ .
Metal Coordination and Catalysis
The hydroxylamine group acts as a bidentate ligand for transition metals:
-
Titanium complexes : Forms η²-coordinated adducts that facilitate carbonyl oximation (e.g., converting aldehydes to oximes) .
-
Gold(I) activation : Electrophilic Au(I) centers promote allylic substitutions with retention of stereochemistry .
Comparative Reactivity of Functional Groups
| Position | Reactivity Priority | Preferred Reaction Partners |
|---|---|---|
| 2-Amino | High | Acyl chlorides, isocyanates |
| Hydroxylamine | Moderate | Metals (Ti, Au), peroxides |
| Quinazoline C5 | Low | Dienophiles |
Mechanistic Insights
-
pH-dependent pathways : Under acidic conditions (pH < 4), protonation of the hydroxylamine nitrogen enhances electrophilic aromatic substitution at the quinazoline ring.
-
Steric effects : The 7,7-dimethyl groups hinder reactions at the 6,8-positions, directing modifications to the exocyclic hydroxylamine .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the quinazoline structure. For instance, derivatives of quinazoline have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine could be investigated further for its potential as an antibacterial agent.
Case Study: Antimicrobial Screening
A study synthesized several quinazoline derivatives and evaluated their antimicrobial activity. Among these compounds, certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the quinazoline core could enhance antimicrobial efficacy .
Anticancer Potential
N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine has also been explored for its anticancer properties. Compounds with similar structural features have demonstrated cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Testing
In vitro studies have shown that quinazoline derivatives can induce apoptosis in cancer cells. For example, one study reported that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines . This suggests that N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine could be a candidate for further development as an anticancer agent.
Neuroprotective Effects
Emerging research indicates that compounds based on the quinazoline framework may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Case Study: Acetylcholinesterase Inhibition
Compounds derived from quinazolines have been studied for their ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. One study reported that certain derivatives showed promising inhibitory activity with IC50 values significantly lower than standard drugs used for Alzheimer's treatment . This positions N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine as a potential lead compound for developing new neuroprotective agents.
Synthesis and Characterization
The synthesis of N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine can be achieved through various methods involving the modification of existing quinazoline derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Wirkmechanismus
The mechanism of action of N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Hydrazine and Hydroxylamine Derivatives
The compound shares structural similarities with other hydrazine/hydroxylamine derivatives, such as N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (). Both feature aromatic heterocycles with amino and sulfur-containing substituents. Key differences include:
- Functional Groups : The target compound has a hydroxylamine group (N–OH), while the benzodithiazine derivative contains a hydrazine (N–NH₂) moiety.
- Reactivity : The hydroxylamine group in the target compound may participate in redox cycling (e.g., oxidation to nitroso intermediates) similar to N-(2-methoxyphenyl)hydroxylamine , which undergoes enzymatic reduction to o-anisidine via hepatic microsomal CYPs .
Quinazolinone Analogues
The quinazolinone core is shared with 2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-one (), differing only in the substitution at the 5-position (ketone vs. hydroxylamine-imine). This modification significantly alters physicochemical properties:
| Property | Target Compound | 2-Amino-7,7-dimethyl-6,8-dihydroquinazolin-5-one |
|---|---|---|
| Solubility | Likely lower due to imine group | Higher (polar ketone enhances aqueous solubility) |
| Redox Activity | High (N–OH group) | Low (ketone is redox-inert) |
| Hydrogen Bonding | Strong donor (N–OH) | Moderate (C=O as acceptor) |
Metabolic and Toxicological Profiles
While metabolic data for the target compound are unavailable, studies on N-(2-methoxyphenyl)hydroxylamine () provide insights:
- Redox Cycling: Hepatic microsomes reduce hydroxylamine derivatives to parent amines (e.g., o-anisidine), mediated by CYP1A enzymes.
- Toxicity : Hydroxylamine derivatives are often implicated in methemoglobinemia or DNA adduct formation. However, the dimethyl groups in the target compound may sterically hinder such interactions, reducing toxicity compared to simpler analogues like N-(4-sec-butylthio-2,5-dimethoxyphenethyl)hydroxylamine ().
Biologische Aktivität
N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine can be synthesized through various methods involving cyclization and condensation reactions. The core structure consists of a quinazoline moiety, which is known for its diverse biological properties.
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been well-documented. Studies indicate that compounds similar to N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Gram-positive bacteria : Effective against Staphylococcus aureus (including MRSA) and Streptococcus pneumoniae.
- Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.
In a comparative study, derivatives showed varying inhibition zones when tested against standard antibiotics such as PC190723, highlighting their potential as novel antimicrobial agents .
Anticancer Activity
Research has shown that quinazoline derivatives can inhibit the proliferation of cancer cells. For example, compounds derived from the quinazoline framework were evaluated for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-468). Notably:
- Compounds demonstrated IC50 values indicating potent antiproliferative activity.
- Molecular docking studies suggested that these compounds may interact with topoisomerase I, a target for cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine can be influenced by various substituents on the quinazoline ring. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Enhance antibacterial activity |
| Lipophilicity | Correlates positively with bioactivity |
Studies indicate that increasing lipophilicity improves the compound's ability to penetrate bacterial membranes and exert its effects .
Case Studies
- Antibacterial Efficacy : In a study evaluating various quinazoline derivatives against a panel of bacterial strains, N-(2-amino-7,7-dimethyl-6,8-dihydroquinazolin-5-ylidene)hydroxylamine displayed notable activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
- Cytotoxicity Assessment : A series of in vitro assays conducted on different cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity with minimal effects on non-cancerous cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Q & A
Q. Table 1. Key Metabolites of N-(2-methoxyphenyl)hydroxylamine in Hepatic Microsomes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
